![molecular formula C16H27NO6 B2988237 1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 1955524-38-5](/img/structure/B2988237.png)
1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 1955524-38-5 . It has a molecular weight of 329.39 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H27NO6/c1-14(2,3)22-12(20)16(11(18)19)7-9-17(10-8-16)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C16H27NO6 and an average mass of 329.389 Da .科学的研究の応用
Synthesis and Properties of Polyamides
Research has shown that compounds structurally related to "1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid" have been utilized in the synthesis of polyamides with notable thermal stability and solubility characteristics. These polyamides are reported to form transparent, flexible, and tough films, which can be beneficial for various industrial applications due to their high glass transition temperatures and significant weight loss temperatures in nitrogen or in air, suggesting their potential use in high-performance materials (Hsiao, Yang, & Chen, 2000).
Aromatic Polyamides and Piperidine Derivatives
Another study highlights the synthesis of aromatic polyamides starting from compounds similar to "this compound," leading to materials that offer excellent thermal properties and solubility in organic solvents. These materials are suitable for creating transparent and tough films, showcasing their utility in the development of advanced materials with desirable thermal and physical properties (Yang, Hsiao, & Yang, 1999).
Piperidine Derivatives in Organic Synthesis
A study on the cascade aza-Cope/aza-Prins cyclization demonstrates the synthesis of substituted piperidines using glyoxalic acid and homoallylamines, offering new insights into the construction of complex piperidine derivatives. This work lays the groundwork for synthesizing bioactive compounds and ligands that could find applications in medicinal chemistry and catalysis (Nallasivam & Fernandes, 2015).
Asymmetric Synthesis Involving Piperidine
Research focused on the asymmetric synthesis of piperidine derivatives has developed methodologies for synthesizing enantiomerically pure compounds starting from L-aspartic acid and other precursors. These findings are crucial for the synthesis of chiral compounds, which are of significant interest in pharmaceutical chemistry and drug development (Xue, He, Roderick, Corbett, & Decicco, 2002).
Applications in Macromolecular Chemistry
The synthesis of spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline has been reported, showcasing a method to obtain complex molecular architectures. This research is relevant for developing novel organic materials and ligands for catalysis, further expanding the utility of "this compound" related compounds in synthetic chemistry (Freund & Mederski, 2000).
作用機序
Target of Action
Similar compounds have been shown to inhibit myocardin-related transcription factor a (mrtf-a), which is a critical factor for epithelial-mesenchymal transition (emt) .
Mode of Action
It’s known that compounds with similar structures can suppress pathological processes such as cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions by inhibiting mrtf-a .
Biochemical Pathways
The inhibition of mrtf-a can impact several pathways related to cell migration, tissue fibrosis, and atherosclerosis .
Pharmacokinetics
It’s known that the compound is a powder at room temperature . Its solubility in water is low, which could impact its bioavailability .
Result of Action
Similar compounds have been shown to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Action Environment
It’s known that the compound is stable at room temperature .
Safety and Hazards
特性
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-14(2,3)22-12(20)16(11(18)19)7-9-17(10-8-16)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASNIDERRGEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)
![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)
![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)
![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B2988159.png)
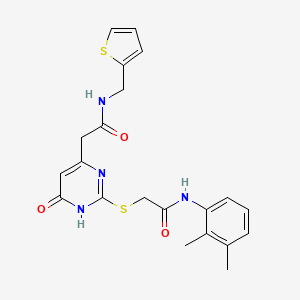

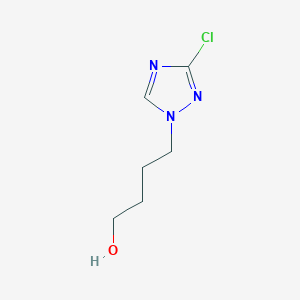
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)

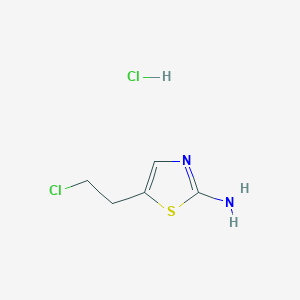
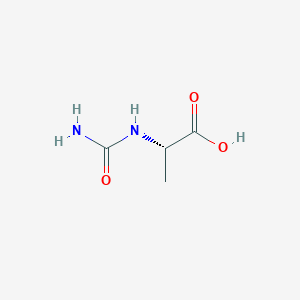
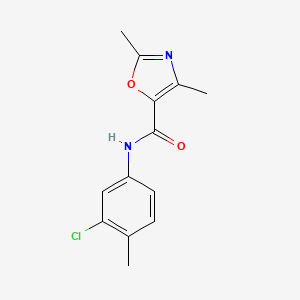
![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)